molecular formula C6H14ClN B1429968 3-(Propan-2-yl)azetidine hydrochloride CAS No. 1423024-42-3

3-(Propan-2-yl)azetidine hydrochloride

Cat. No. B1429968
M. Wt: 135.63 g/mol
InChI Key: PCMYOLGVIVGJBO-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)azetidine hydrochloride, also known as isopropylazetidine hydrochloride, is a chemical compound with the molecular formula C6H14ClN . It has a molecular weight of 135.64 . The compound is typically available in powder form .


Molecular Structure Analysis

The InChI code for 3-(Propan-2-yl)azetidine hydrochloride is 1S/C6H13N.ClH/c1-5(2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

It has a molecular weight of 135.64 . The compound’s storage temperature is 4 degrees Celsius .

Scientific Research Applications

Transformation of Azetidinones

  • Chemical Transformations: Azetidinones, closely related to 3-(Propan-2-yl)azetidine hydrochloride, have been transformed into 3-aryl-2-(ethylamino)propan-1-ols, showcasing the compound's versatility in chemical reactions (Mollet, D’hooghe, & de Kimpe, 2011).

Reactivity Studies

  • Reactivity with Lithium Aluminium Hydride: Research has explored the reactivity of 4-aryl-1-(2-chloroethyl)azetidin-2-ones with lithium aluminium hydride, leading to the formation of novel aziridine derivatives (D’hooghe, Dekeukeleire, & de Kimpe, 2008).

Neuroprotective Effects

  • Neuroprotection in Microglial Cells: A derivative of 3-(Propan-2-yl)azetidine hydrochloride, KHG26792, has shown protective effects on hypoxia-induced toxicity in microglial cells, suggesting its potential in neuroprotective therapies (Kim et al., 2016).

Synthesis of Azetidine Derivatives

  • Synthetic Methods: There has been significant research into the synthesis of various azetidine derivatives, including 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride (Zhang, 2011).

Drug Development Applications

  • Inhibition of ATP-Induced Activation in Microglia: Another study on KHG26792, an azetidine derivative, demonstrated its role in inhibiting ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia, indicating its therapeutic potential in central nervous system diseases (Kim et al., 2015).

Chemical Space Exploration

  • Building Blocks for Drug Discovery: Azetidine-based isosteres, including those resembling 3-(Propan-2-yl)azetidine hydrochloride, have been synthesized for use as building blocks in drug discovery, emphasizing their structural and chemical versatility (Feskov et al., 2019).

Heteroaromatic Base Integration

  • Minisci Reaction in Drug Discovery: Utilization of azetidine in the Minisci reaction to introduce azetidine into heteroaromatic systems highlights its applicability in drug discovery (Duncton et al., 2009).

Safety And Hazards

The safety information available indicates that 3-(Propan-2-yl)azetidine hydrochloride may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Always handle it with appropriate safety precautions.

properties

IUPAC Name

3-propan-2-ylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-5(2)6-3-7-4-6;/h5-7H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMYOLGVIVGJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Propan-2-yl)azetidine hydrochloride

CAS RN

1423024-42-3
Record name 3-(propan-2-yl)azetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Propan-2-yl)azetidine hydrochloride
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